D-Ribose - 10257-33-7

D-Ribose

Catalog Number: EVT-1185434
CAS Number: 10257-33-7
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribopyranose is a D-ribose and the D-enantiomer of ribopyranose. It is a ribopyranose and a D-ribose. It is an enantiomer of a L-ribopyranose.
A pentose active in biological systems usually in its D-form.
Classification and Source

D-Ribose is classified as a pentose monosaccharide, specifically an aldopentose due to the presence of an aldehyde functional group. It is a crucial component of ribonucleic acid (RNA) and is involved in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. D-Ribose can be sourced from various biological systems and is also commercially produced through synthetic methods.

Synthesis Analysis

D-Ribose can be synthesized through several methods:

Molecular Structure Analysis

D-Ribose has the molecular formula C5_5H10_{10}O5_5. It exists predominantly in a cyclic form (furanose) in solution but can also exist in an open-chain form. The cyclic structure consists of five carbon atoms, with hydroxyl groups attached to four carbons and an aldehyde group at the first carbon when in its open-chain form. The stereochemistry around the chiral centers gives rise to its specific configuration as D-ribose.

Chemical Reactions Analysis

D-Ribose participates in several significant biochemical reactions:

  1. Phosphorylation: D-Ribose can undergo phosphorylation to form D-ribose 1-phosphate, which is crucial in nucleotide metabolism.
  2. Glycosylation: It acts as a glycosyl donor in various glycosylation reactions, contributing to the formation of nucleosides.
  3. Reduction Reactions: D-Ribose can be reduced to form 2-deoxy-D-ribose, a key component of deoxyribonucleic acid (DNA) via reduction at the C(2) position .
Mechanism of Action

The mechanism of action for D-ribose primarily revolves around its role in ATP synthesis and nucleotide metabolism. It serves as a precursor for adenosine triphosphate synthesis through the pentose phosphate pathway and contributes to energy production within cells. When cellular energy levels are low, supplementation with D-ribose has been shown to enhance ATP levels and improve cellular energy metabolism.

Physical and Chemical Properties Analysis

D-Ribose possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 150.13 g/mol.
  • Melting Point: D-Ribose typically melts at around 86 °C.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Stability: Stable under neutral pH conditions but can degrade under extreme acidic or basic environments.
Applications

D-Ribose has several scientific applications:

  1. Nutritional Supplement: Often used as a dietary supplement to enhance energy production, particularly in patients with chronic fatigue syndrome or fibromyalgia.
  2. Pharmaceuticals: Utilized in the formulation of drugs that require nucleoside components.
  3. Research Tool: Acts as a substrate in biochemical assays studying nucleotide metabolism and enzyme kinetics .
Biochemical Foundations of D-Ribose

Molecular Structure and Chemical Properties of D-Ribose

D-Ribose (C₅H₁₀O₅; molecular weight 150.13 g/mol) is a naturally occurring aldopentose monosaccharide. Its open-chain form features an aldehyde group at C1' and hydroxyl groups on all five carbons, classified as an aldopentose. In aqueous solutions, it predominantly adopts cyclic furanose (5-membered ring) and pyranose (6-membered ring) forms through intramolecular hemiacetal formation. At equilibrium, β-D-ribopyranose (59%), α-D-ribopyranose (20%), β-D-ribofuranose (13%), and α-D-ribofuranose (7%) coexist, with only 0.1% as the linear aldehyde [4] [12]. The anomeric carbon (C1') determines α/β configurations, influencing biological recognition.

Key chemical properties:

  • Stereochemistry: Designated as D-ribose due to the C4' chiral center matching D-glyceraldehyde’s configuration [4].
  • Ring puckering: Non-planar conformations alleviate steric strain. The C2'-endo pucker predominates in B-form DNA, while C3'-endo is typical in RNA and A-form DNA [4] [18].
  • Physical constants: Melting point = 88–90°C; specific rotation = [α]D²⁰ = -22° to -18° (c=1, H₂O); water solubility = 100 g/L at 25°C [4] [10].
  • Reactivity: Participates in Maillard reactions via its aldehyde group, forming advanced glycation end products (AGEs) [3].

Table 1: Conformational Distribution of D-Ribose in Solution

FormRelative Abundance (%)
β-D-ribopyranose59
α-D-ribopyranose20
β-D-ribofuranose13
α-D-ribofuranose7
Open-chain aldehyde0.1

Biosynthetic Pathways: Pentose Phosphate Pathway and De Novo Synthesis

D-Ribose biosynthesis occurs primarily via the pentose phosphate pathway (PPP), a glucose-6-phosphate (G6P)-driven process with oxidative and non-oxidative branches:

  • Oxidative branch: G6P undergoes dehydrogenation by glucose-6-phosphate dehydrogenase (G6PDH) to form 6-phosphoglucono-δ-lactone, yielding NADPH. Subsequent hydrolysis and decarboxylation produce ribulose-5-phosphate (Ru5P) [2] [9].
  • Non-oxidative branch:
  • Ru5P is converted to ribose-5-phosphate (R5P) by phosphopentose isomerase or to xylulose-5-phosphate (Xu5P) by phosphopentose epimerase.
  • Transketolase transfers C2 units from Xu5P to R5P, generating glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate (S7P).
  • Transaldolase transfers C3 units from S7P to G3P, yielding erythrose-4-phosphate (E4P) and fructose-6-phosphate (F6P).
  • Additional transketolase reactions recycle E4P and Xu5P into F6P and G3P [9] [2].

R5P is the direct precursor for D-ribose metabolism. Tissues with low G6PDH expression (e.g., cardiac muscle) exhibit slow PPP flux, making them susceptible to D-ribose deficits during metabolic stress [2]. Archaea possess alternative D-ribose synthesis pathways, though mechanistic details remain under investigation [4].

Table 2: Key Enzymes in the Pentose Phosphate Pathway

EnzymeReaction CatalyzedProducts
Glucose-6-phosphate dehydrogenaseG6P → 6-Phosphoglucono-δ-lactoneNADPH + H⁺
6-Phosphogluconate dehydrogenase6-Phosphogluconate → Ribulose-5-phosphate + CO₂NADPH + H⁺
Phosphopentose isomeraseRibulose-5-phosphate ↔ Ribose-5-phosphateR5P (nucleotide precursor)
TransketolaseXu5P + R5P ↔ G3P + Sedoheptulose-7-phosphateC₇ and C₃ sugars

Role in Nucleotide and Coenzyme Biosynthesis

D-Ribose is fundamental to nucleotide structure as the sugar backbone of ribonucleotides (ATP, GTP, CTP, UTP) and deoxyribonucleotides (dATP, dGTP, dCTP, dTTP). Ribose-5-phosphate (R5P) is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP) via PRPP synthetase, consuming ATP. PRPP serves two critical roles:

  • De novo nucleotide synthesis: PRPP combines with purine/pyrimidine bases (e.g., glutamine for purines; orotic acid for pyrimidines) to form nucleotides [2] [3].
  • Salvage pathways: PRPP recovers preformed bases (e.g., adenine + PRPP → AMP), which is energetically favorable over de novo synthesis [2].

Beyond nucleotides, D-ribose is integral to:

  • Coenzymes: NAD⁺, NADP⁺, FAD, and coenzyme A incorporate ribose-derived moieties [4] [9].
  • Genetic material: RNA contains ribofuranose linked via β-glycosidic bonds to nucleobases. DNA utilizes 2-deoxy-D-ribose [3] [4].
  • Energy carriers: ATP’s structure comprises adenine, ribose, and triphosphate groups [2].

D-Ribose in ATP Synthesis and Cellular Bioenergetics

Mitochondria produce >90% of cellular ATP via oxidative phosphorylation. D-Ribose supports ATP regeneration through:

  • Direct substrate provision: Exogenous D-ribose bypasses rate-limiting PPP steps (e.g., G6PDH), converting to R5P and subsequently PRPP for adenine nucleotide salvage [2] [7].
  • ATP recovery kinetics: During ischemia, ATP degradation to purine intermediates (AMP/adenosine) exceeds de novo synthesis. Supplemental D-ribose accelerates ATP resynthesis by 3–4-fold in cardiac and skeletal muscle by flooding the salvage pathway [2] [5].
  • Mitochondrial bioenergetics: In mitochondrial dysfunction (e.g., heart failure), D-ribose enhances ATP production by preserving membrane potential and electron transport chain efficiency [2] [5].

Clinical studies demonstrate that D-ribose supplementation (5–15 g/day) in ischemic heart disease improves diastolic function, stress tolerance, and quality of life by restoring myocardial ATP pools [2] [7]. Similarly, chronic fatigue syndrome and fibromyalgia patients report enhanced energy and reduced pain, correlating with normalized ATP levels [7].

Enzymatic Regulation of D-Ribose Metabolism

D-Ribose metabolic flux is tightly controlled:

  • Rate-limiting enzymes:
  • G6PDH: Controls PPP entry. Inhibited by NADPH and palmitoyl-CoA; induced by insulin. Low activity in myocardium explains D-ribose dependency during stress [2] [9].
  • PRPP synthetase: Activated by inorganic phosphate (Pᵢ); feedback-inhibited by purine nucleotides (AMP, GMP) [2].
  • Non-oxidative PPP regulation:
  • Transketolase requires thiamine pyrophosphate (TPP). Deficiencies impair ribose synthesis.
  • Transaldolase and isomerase/epimerase activities adjust sugar phosphate ratios based on biosynthetic demands [9].
  • Transport and phosphorylation: Cellular D-ribose uptake occurs via glucose transporters (GLUTs). Intracellular phosphorylation to ribose-5-phosphate is mediated by ribokinase, consuming ATP [5].
  • Pathological dysregulation: In ribose-5-phosphate isomerase deficiency, aberrant polyol accumulation causes leukoencephalopathy, underscoring enzymatic control necessity [3].

Properties

CAS Number

10257-33-7

Product Name

D-Ribose

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Synonyms

D Ribose
D-Ribose
Ribose

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

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